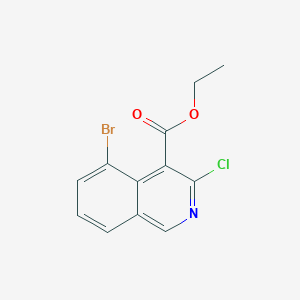
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with an ethyl ester group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinoline derivatives, followed by esterification. The reaction conditions often require the use of solvents like nitrobenzene and catalysts such as palladium.
Bromination and Chlorination: Isoquinoline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. Chlorination is then carried out using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 3-position.
Esterification: The brominated and chlorinated isoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
Hydrolysis Products: Isoquinoline-4-carboxylic acid.
科学的研究の応用
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate depends on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural similarity to biologically active isoquinoline derivatives. The bromine and chlorine atoms, along with the ester group, contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with a fluorine atom, which may alter its reactivity and biological activity.
Ethyl 5-bromo-3-chloroquinoline-4-carboxylate: Lacks the isoquinoline structure, which may affect its chemical properties and applications.
Ethyl 5-bromo-3-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: A reduced form of the compound, which may have different reactivity and biological effects.
This compound stands out due to its unique combination of bromine, chlorine, and ester functionalities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H9BrClNO2 |
|---|---|
分子量 |
314.56 g/mol |
IUPAC名 |
ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-9-7(6-15-11(10)14)4-3-5-8(9)13/h3-6H,2H2,1H3 |
InChIキー |
HKINQXAUROVNKH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


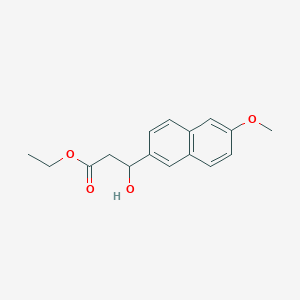


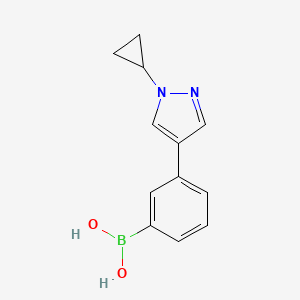

![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
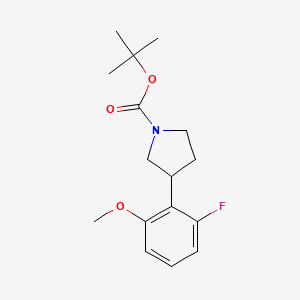
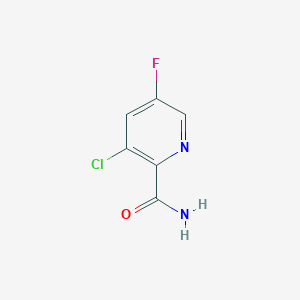
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
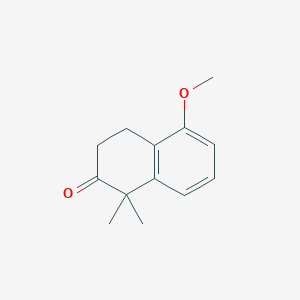
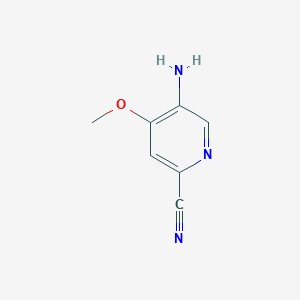
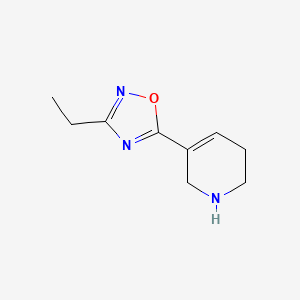
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)

